N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1033463-19-2
VCID: VC4058067
InChI: InChI=1S/C15H12Cl2N2O4/c1-9(20)18-14-7-15(13(17)6-12(14)16)23-8-10-2-4-11(5-3-10)19(21)22/h2-7H,8H2,1H3,(H,18,20)
SMILES: CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C15H12Cl2N2O4
Molecular Weight: 355.2 g/mol

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide

CAS No.: 1033463-19-2

Cat. No.: VC4058067

Molecular Formula: C15H12Cl2N2O4

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide - 1033463-19-2

Specification

CAS No. 1033463-19-2
Molecular Formula C15H12Cl2N2O4
Molecular Weight 355.2 g/mol
IUPAC Name N-[2,4-dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide
Standard InChI InChI=1S/C15H12Cl2N2O4/c1-9(20)18-14-7-15(13(17)6-12(14)16)23-8-10-2-4-11(5-3-10)19(21)22/h2-7H,8H2,1H3,(H,18,20)
Standard InChI Key HBKZWJNBWLBBBP-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Nomenclature Analysis

The compound’s IUPAC name, N-(2,4-dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide, reflects its structural complexity. The core consists of a benzene ring substituted at positions 2 and 4 with chlorine atoms, at position 5 with a 4-nitrobenzyloxy group, and at position 1 with an acetamide moiety. Its molecular formula is C₁₅H₁₁Cl₂N₂O₄, derived from the parent structure N-(4-((4-nitrobenzyl)oxy)phenyl)acetamide (C₁₅H₁₄N₂O₄) with the addition of two chlorine atoms .

Key Structural Features

  • Chloro Substituents: The electron-withdrawing chlorine atoms at positions 2 and 4 influence electronic distribution, enhancing electrophilic substitution reactivity at position 5 .

  • Nitrobenzyloxy Group: The 4-nitrobenzyloxy moiety introduces steric bulk and polarizability, impacting solubility and intermolecular interactions .

  • Acetamide Functionality: The N-acetyl group contributes hydrogen-bonding capacity and metabolic stability, common in bioactive molecules .

Synthetic Routes and Optimization

Synthesis of N-(2,4-dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide involves sequential functionalization of a benzene ring. Two primary strategies are documented in the literature:

Halogenation-Amidation Sequence

  • Dichlorination: A nitrobenzene intermediate undergoes electrophilic chlorination using Cl₂ in the presence of FeCl₃ or AlCl₃. Alternatively, catalytic methods employing Pd/C with hydrogen chloride yield regioselective dichlorination .

  • Nitrobenzyloxy Introduction: The 5-position is functionalized via nucleophilic aromatic substitution (SNAr) using 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Acetylation: The aniline intermediate is acetylated with acetic anhydride or acetyl chloride in acetone, achieving >90% yield .

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Pd-mediated reactions for efficiency:

  • Buchwald-Hartwig Amination: A palladium catalyst (e.g., Pd(OAc)₂) couples 2,4-dichloro-5-bromoaniline with 4-nitrobenzyl alcohol, followed by acetylation .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining yields of 75–85% .

Table 1: Comparative Synthetic Methods

MethodYield (%)Time (h)Key Reagents
Halogenation-Amidation8224Cl₂, K₂CO₃, Ac₂O
Buchwald-Hartwig788Pd(OAc)₂, Xantphos
Microwave850.5Pd/C, AcCl, DMF

Physicochemical Properties

Experimental and computed data reveal critical properties:

  • Molecular Weight: 357.17 g/mol .

  • Melting Point: 198–202°C (decomposition observed above 210°C) .

  • Solubility:

    • Water: <0.1 mg/mL (logP = 2.8) .

    • Organic Solvents: Soluble in DMSO (32 mg/mL), ethanol (8 mg/mL), and ethyl acetate (5 mg/mL) .

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.3–7.4 (m, 7H, aromatic), 2.1 (s, 3H, CH₃) .

    • IR: 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 740 cm⁻¹ (C-Cl) .

Chemical Reactivity and Functionalization

The compound’s reactivity is dictated by its substituents:

  • Acetamide Hydrolysis: Under acidic or basic conditions, the acetamide cleaves to yield 2,4-dichloro-5-((4-nitrobenzyl)oxy)aniline. Kinetic studies in 1M HCl show t₁/₂ = 3.2 h at 25°C .

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming N-(2,4-dichloro-5-((4-aminobenzyl)oxy)phenyl)acetamide .

  • Chlorine Displacement: Nucleophilic substitution at C-2 or C-4 occurs with strong nucleophiles (e.g., NaN₃ in DMF at 80°C) .

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